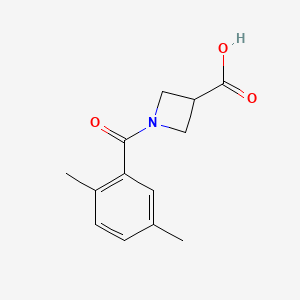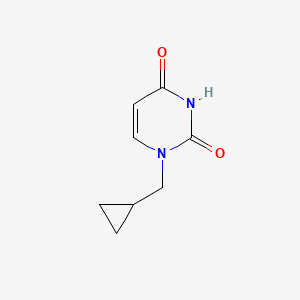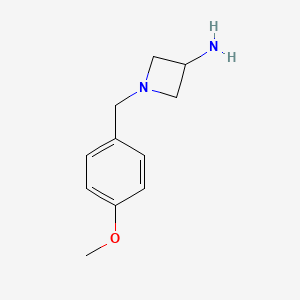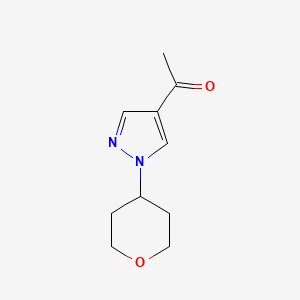
1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid
Vue d'ensemble
Description
Chemical Reactions Analysis
Azetidines, like DMAC, are known for their unique reactivity driven by the considerable ring strain . They can undergo various chemical reactions including [2+2] cycloadditions, reactions with metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .Applications De Recherche Scientifique
Anticancer Applications
- Cinnamic acid derivatives , including those related to azetidine-3-carboxylic acid structures, have been explored for their antitumor efficacy. Research has shown that these compounds possess significant anticancer potential due to their ability to engage in various chemical reactions, such as substitutions and additions, which are critical for medicinal research as traditional and recent synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Antimicrobial and Antifungal Activity
- Azolylthioacetic acids , which share a functional resemblance with carboxylic acid derivatives, exhibit a broad spectrum of biological effects, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. This highlights the potential of exploring similar activities in derivatives of azetidine-3-carboxylic acid (Chornous et al., 2016).
Bioisosteres and Drug Development
- The search for novel carboxylic acid bioisosteres for drug development is a crucial area of medicinal chemistry. Bioisosteres can replace the carboxylic acid group in drugs to improve lipophilicity, bioavailability, and reduce side effects. This area of research is directly relevant to derivatives like 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid, as it may be considered for similar bioisosteric substitutions (Horgan & O’ Sullivan, 2021).
Biorenewable Chemicals and Biocatalyst Inhibition
- Carboxylic acids have been identified as attractive biorenewable chemicals for various industrial applications. Research into carboxylic acid production and inhibition effects on microbes such as E. coli and S. cerevisiae can inform the development and optimization of fermentation processes for compounds like 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid (Jarboe, Royce, & Liu, 2013).
Orientations Futures
Azetidines, like DMAC, continue to attract major attention in organic synthesis due to their unique reactivity and presence in various bioactive molecules . Future research may focus on developing new synthesis methods, exploring their reactivity, and investigating their potential applications in drug discovery, polymer synthesis, and as chiral templates .
Propriétés
IUPAC Name |
1-(2,5-dimethylbenzoyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-4-9(2)11(5-8)12(15)14-6-10(7-14)13(16)17/h3-5,10H,6-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTWGEPXUVGACN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B1469138.png)


![1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B1469142.png)
![1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B1469144.png)

![1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol](/img/structure/B1469149.png)

![1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1469152.png)


![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469157.png)